Tributylmethylammonium trifluoromethanesulfonate
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Overview
Description
Tributylmethylammonium trifluoromethanesulfonate is a useful research compound. Its molecular formula is C14H30F3NO3S and its molecular weight is 349.46 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributylmethylammonium trifluoromethanesulfonate typically involves the reaction of tributylmethylammonium chloride with silver trifluoromethanesulfonate. The reaction is carried out in an organic solvent such as acetonitrile under inert atmosphere conditions to prevent moisture interference. The resulting product is then purified through recrystallization or distillation .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tributylmethylammonium trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate anion acts as a leaving group.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired oxidation or reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the original compound .
Scientific Research Applications
Tributylmethylammonium trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions due to its excellent solubility and stability.
Biology: The compound is employed in the extraction and purification of biomolecules, as well as in enzymatic reactions where it can enhance enzyme stability and activity.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Mechanism of Action
The mechanism by which tributylmethylammonium trifluoromethanesulfonate exerts its effects is primarily through its ionic nature. The compound can stabilize charged intermediates in chemical reactions, thereby facilitating various transformations. In biological systems, it can interact with proteins and other biomolecules, enhancing their stability and activity .
Comparison with Similar Compounds
Similar Compounds
- Tributylmethylammonium bis(trifluoromethylsulfonyl)imide
- Methyltributylammonium bis(trifluoromethylsulfonyl)imide
Uniqueness
Tributylmethylammonium trifluoromethanesulfonate is unique due to its specific combination of cation and anion, which imparts distinct properties such as high thermal stability and excellent solubility in organic solvents. Compared to similar compounds, it may offer better performance in certain applications, such as catalysis and material synthesis .
Properties
CAS No. |
944557-37-3 |
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Molecular Formula |
C14H30F3NO3S |
Molecular Weight |
349.46 g/mol |
IUPAC Name |
tributyl(methyl)azanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H30N.CHF3O3S/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;2-1(3,4)8(5,6)7/h5-13H2,1-4H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
QJYWKNDUJQVUJU-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.